Hexoprenaline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexoprenaline dihydrochloride is a selective beta-2 adrenergic receptor agonist. It is primarily used as a bronchodilator, antiasthmatic, and tocolytic agent. This compound is known for its ability to relax smooth muscles, particularly in the respiratory tract and uterus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexoprenaline dihydrochloride is synthesized through a multi-step process involving the reaction of 3,4-dihydroxyphenylacetic acid with hexamethylenediamine. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps such as crystallization and filtration to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Hexoprenaline dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation and nitration reactions are performed using reagents like chlorine or nitric acid.

Major Products Formed: The major products formed from these reactions include various derivatives of hexoprenaline, which may have different pharmacological activities and applications .

Scientific Research Applications

Hexoprenaline dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

Medicine: Investigated for its potential in treating respiratory and uterine disorders.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Hexoprenaline dihydrochloride exerts its effects by stimulating beta-2 adrenergic receptors. This activation leads to the relaxation of smooth muscles in the respiratory tract and uterus. The compound increases cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins, leading to muscle relaxation and bronchodilation .

Comparison with Similar Compounds

Salbutamol: Another beta-2 adrenergic receptor agonist used as a bronchodilator.

Terbutaline: Similar to hexoprenaline, used for asthma and preterm labor.

Fenoterol: A beta-2 agonist with similar applications in respiratory and uterine conditions.

Uniqueness of Hexoprenaline Dihydrochloride: this compound is unique due to its specific receptor selectivity and longer duration of action compared to other beta-2 agonists. This makes it particularly effective in managing conditions like asthma and preterm labor .

Biological Activity

Hexoprenaline dihydrochloride is a selective β2 adrenergic receptor agonist primarily used in the treatment of asthma and as a tocolytic agent to suppress premature labor. This article delves into its biological activity, pharmacological properties, and clinical applications, supported by data tables and research findings.

Pharmacological Properties

Hexoprenaline functions by stimulating β2 adrenergic receptors, leading to bronchodilation and relaxation of uterine smooth muscles. Its chemical structure is represented by the formula C22H32N2O6 with a molar mass of approximately 420.506 g/mol .

- Bronchodilation : By activating β2 receptors in bronchial tissues, hexoprenaline causes relaxation of bronchial smooth muscles, effectively alleviating bronchospasm associated with obstructive airway diseases such as asthma.

- Tocolysis : In obstetric applications, hexoprenaline inhibits uterine contractions by relaxing the smooth muscle of the uterus, thus delaying preterm labor .

Pharmacokinetics

The pharmacokinetic profile of hexoprenaline is crucial for understanding its efficacy and safety:

- Bioavailability : 5–11% with a Tmax of 2 hours.

- Half-life : Approximately 50 minutes when administered orally.

- Metabolism : Primarily metabolized by catechol-O-methyltransferase (COMT) via slow O-methylation.

- Excretion : About 90% is excreted through feces .

Clinical Applications

Hexoprenaline is utilized in various clinical settings:

1. Treatment of Asthma

Hexoprenaline has been established as an effective bronchodilator in clinical studies. It has shown superior efficacy compared to other bronchodilators like orciprenaline and trimetoquinol, especially in terms of side effects such as tremors and palpitations .

2. Tocolytic Agent

In obstetrics, hexoprenaline is used to manage threatened preterm labor. A comparative study highlighted its efficacy against atosiban:

- Short-term Tocolysis : Hexoprenaline demonstrated a success rate of 55.6% compared to atosiban's 63.3% (p < 0.001).

- Long-term Tocolysis : Both agents showed comparable long-term efficacy (69% for hexoprenaline vs. 69.7% for atosiban) with no significant differences .

Side Effects and Contraindications

While hexoprenaline is effective, it is associated with several side effects:

- Common side effects include palpitations, maternal tachycardia, and chest pain.

- Contraindications include hyperthyroidism, cardiovascular diseases, hypertension, and certain pregnancy complications .

Table 1: Comparative Efficacy of Hexoprenaline vs. Atosiban

| Parameter | Hexoprenaline (n=374) | Atosiban (n=387) | p-value |

|---|---|---|---|

| Short-term Tocolysis Success | 208 (55.6%) | 245 (63.3%) | <0.001 |

| Long-term Tocolysis Success | 140 (69.0%) | 180 (69.7%) | 0.466 |

Table 2: Pharmacokinetic Profile of Hexoprenaline

| Parameter | Value |

|---|---|

| Bioavailability | 5–11% |

| Half-life | ~50 minutes |

| Metabolism | COMT |

| Excretion | Feces (~90%) |

Case Studies

A notable case study involved a patient experiencing severe fetal distress during labor where hexoprenaline was administered as an emergency measure to manage contractions effectively . The outcome demonstrated improved fetal heart rate patterns post-administration.

Properties

CAS No. |

4323-43-7 |

|---|---|

Molecular Formula |

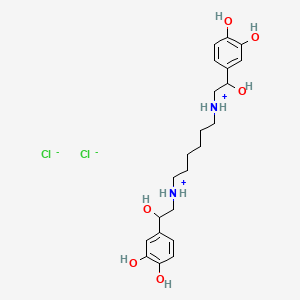

C22H34Cl2N2O6 |

Molecular Weight |

493.4 g/mol |

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]azaniumyl]hexyl]azanium;dichloride |

InChI |

InChI=1S/C22H32N2O6.2ClH/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;;/h5-8,11-12,21-30H,1-4,9-10,13-14H2;2*1H |

InChI Key |

LECFJMMCVCBLPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C[NH2+]CCCCCC[NH2+]CC(C2=CC(=C(C=C2)O)O)O)O)O)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.